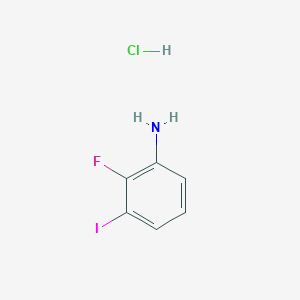

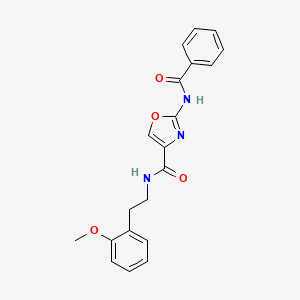

N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide” is a chemical compound. It is related to the field of nuclease-resistant oligonucleotides .

Synthesis Analysis

The synthesis of such compounds is a complex process. It involves the use of non-natural nucleotides to create nuclease-resistant oligonucleotides . The synthesis of these compounds was achieved in moderate yields starting from previously described N,N′-disubstituted symmetric sulfamides and N-tert-butoxycarbonyl, N′-alkyl sulfamide .Applications De Recherche Scientifique

Efficient Synthesis and Biological Activities

Benzothiazole derivatives, such as N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide, play a crucial role in the development of new compounds with significant biological activities. For instance, the synthesis of 2-amino-6-arylbenzothiazoles has demonstrated potent urease enzyme inhibition and nitric oxide scavenging activities, highlighting their potential in therapeutic applications (Gull et al., 2013).

Dyes and Pigments

These compounds are also integral in the synthesis of heterocyclic dyes, offering a spectrum of colors for cellulose acetate and other materials. The manipulation of heterocyclic rings and substituents leads to diverse color properties, which have practical applications in industries requiring specific dye characteristics (Georgiadou & Tsatsaroni, 2002).

Anticancer Research

In the realm of medicinal chemistry, benzothiazole derivatives have shown promise as anticancer agents. Complexes of these compounds with metals like palladium(II) and platinum(II) have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating their potential as novel anticancer drugs (Ghani & Mansour, 2011).

Catalysis and Organic Reactions

These derivatives are utilized in catalytic processes and organic reactions, such as the direct amination of azoles. This application underscores the versatility of benzothiazole compounds in facilitating chemical transformations, which is essential for the synthesis of a wide range of organic compounds (Monguchi et al., 2009).

Material Science

In material science, benzothiazole derivatives contribute to the development of electrochromic materials and devices. Their unique electrochemical properties are exploited to create films with reversible redox processes, demonstrating their potential in electrochromic applications (Hsiao & Lu, 2017).

Mécanisme D'action

Antisense oligonucleotides, which “N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide” may be related to, interact with mRNA and modulate protein expression through a unique mechanism of action . They can stop the production of malfunctioning proteins, potentially eliminating the source of certain diseases .

Safety and Hazards

Orientations Futures

The future of “N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide” and related compounds lies in their potential therapeutic applications. Antisense oligonucleotides are being widely accepted as potential therapeutic agents for different diseases . Their selective action, lesser side effects, low toxicity, and potential for permanent cure make them a promising area of research .

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-1,1-dioxo-1,2-benzothiazol-3-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-15-7-6-11-10-8-4-2-3-5-9(8)16(13,14)12-10/h2-5H,6-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZVBFBZYOTHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN=C1C2=CC=CC=C2S(=O)(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2648570.png)

![N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2648574.png)

![Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2648576.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2648578.png)

![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)

![4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2648582.png)

![(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2648585.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B2648586.png)